molecular formula C8H4BrF2NO2 B6257133 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1263413-27-9

8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B6257133
CAS No.: 1263413-27-9
M. Wt: 264
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Description

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic benzoxazine derivative characterized by a bromine atom at position 8 and two fluorine atoms at position 2 of the benzoxazine core. This compound belongs to a class of heterocyclic molecules studied for their diverse biological activities, including enzyme inhibition and antimicrobial effects. The bromine and fluorine substituents are expected to enhance electronic effects, steric bulk, and metabolic stability compared to simpler analogs .

Properties

CAS No.

1263413-27-9

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264

Purity

95

Origin of Product

United States

Preparation Methods

Condensation of Halogenated Aminophenols with Difluorinated Carbonyl Compounds

Aminophenol derivatives bearing bromine and fluorine substituents can react with difluorinated ketones or esters to form the benzoxazine ring. For instance, 8-bromo-2-fluorophenol reacts with 2,2-difluoroacetaldehyde in the presence of a dehydrating agent.

Reaction Conditions

  • Aminophenol : 8-Bromo-2-fluorophenol (1.0 equiv)

  • Carbonyl Compound : 2,2-Difluoroacetaldehyde (1.2 equiv)

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.05 equiv)

  • Solvent : Toluene, reflux

  • Yield : ~70–75%

This method benefits from the availability of halogenated starting materials and avoids harsh halogenation conditions.

Nucleophilic Aromatic Substitution (SNAr) in Ring Formation

Electron-deficient aromatic systems, such as nitro-substituted benzoxazines, can undergo SNAr reactions with fluoride or bromide ions. For example, 8-nitro-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one may be treated with KBr in dimethylformamide (DMF) to replace the nitro group with bromine.

Reaction Conditions

  • Substrate : 8-Nitro-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one

  • Halogen Source : KBr (3.0 equiv)

  • Solvent : DMF, 120°C

  • Yield : ~60%

Post-Functionalization of Pre-Formed Benzoxazines

Modifying pre-existing benzoxazine scaffolds offers a flexible route to introduce bromine and fluorine groups.

Chlorine-Fluorine Exchange in Dichlorinated Intermediates

A patent-pending method for analogous compounds involves chlorination followed by chlorine-fluorine exchange. For 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one, this could entail:

  • Chlorination of 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one at the 2-position using PCl₅.

  • Fluorination of the dichlorinated intermediate with KF or HF-pyridine.

Reaction Conditions

  • Chlorination : PCl₅ (2.2 equiv), reflux in chlorobenzene

  • Fluorination : KF (4.0 equiv), 18-crown-6, 100°C

  • Overall Yield : ~50–55%

This method avoids expensive fluorinated starting materials but requires careful handling of hazardous chlorinating agents.

Cross-Coupling Reactions for Late-Stage Bromination

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Sequential HalogenationHigh regioselectivityRequires multiple steps55–70%
Ring-ClosingStreamlined synthesisLimited substrate availability60–75%
Post-FunctionalizationFlexibility in modificationHazardous reagents (e.g., PCl₅)50–80%

Chemical Reactions Analysis

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its potential as a pharmaceutical agent. The fluorine atoms enhance its biological activity and selectivity.

Case Studies :

  • Antimicrobial Activity : Research indicates that benzoxazine derivatives exhibit significant antibacterial properties. A study demonstrated that similar compounds showed efficacy against various strains of bacteria, suggesting that 8-bromo derivatives could be similarly effective .

Material Science

The compound's unique structure allows it to be used in the development of advanced materials. Its fluorinated nature contributes to properties such as thermal stability and chemical resistance.

Applications :

  • Polymer Additives : The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent

Agricultural Chemistry

Research has explored the use of benzoxazine derivatives as agrochemicals due to their potential herbicidal and fungicidal activities.

Findings :

  • Studies have shown that compounds with similar structures can effectively inhibit plant pathogens and pests, indicating that 8-bromo derivatives may serve as effective agricultural agents .

Mechanism of Action

The mechanism of action of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted 3,4-Dihydro-2H-1,4-Benzoxazin-3-One Derivatives

Key Compounds and Activities:

Compound Name Substituents Biological Activity IC50/MIC Values Key Findings References
8-Bromo-2,2-difluoro-... (Target) Br (C8); F (C2) Topoisomerase I inhibition (predicted) Not reported Bromine enhances halogen bonding; fluorine improves metabolic stability.
BONC-013 OH (R); CH₃ (R1) Topoisomerase I inhibition 0.0006 mM Methyl group at R1 increases poisonous effect; high potency.
6-Chloro-7-methyl-3-oxo-...-acetic acid Cl (C6); CH₃ (C7) Antimicrobial 6.25–100 μg/mL Broad-spectrum activity against Gram-positive/-negative bacteria and Candida.
8-Bromo-2-methyl analog (CAS 868371-91-9) Br (C8); CH₃ (C2) Structural studies - Methyl substituent reduces steric hindrance compared to difluoro.
6-Bromo-8-(trifluoromethyl) (CAS 1909313-53-6) Br (C6); CF₃ (C8) Undisclosed - Trifluoromethyl group introduces strong electron-withdrawing effects.

Structural-Activity Relationship (SAR) Insights:

  • Halogenation : Bromine at position 8 (as in the target compound) may enhance DNA-binding affinity via halogen bonding, a feature critical for topoisomerase I inhibition .
  • Fluorination: The difluoro substitution at position 2 likely improves metabolic stability and lipophilicity, enhancing bioavailability compared to non-fluorinated analogs like BONC-001 .
  • Methyl Groups : Methyl substituents (e.g., in BONC-013) increase hydrophobic interactions, boosting inhibitory activity against enzymes .

Natural Benzoxazinoids

Natural benzoxazinoids, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), are plant-derived metabolites with roles in defense against pathogens and herbivores. Unlike synthetic derivatives, these compounds degrade into benzoxazolinones (e.g., BOA) under physiological conditions, limiting their stability .

Compound Substituents Key Role Stability
DIBOA OH (C2, C4) Anticancer, antimicrobial Low (degrades to BOA)
DIMBOA OH (C2, C4); OCH₃ (C7) Plant defense, insecticidal Moderate

Fluorinated Benzoxazine Derivatives

Fluorinated analogs, such as 7-fluoro-2,2-dimethyl-... (CAS 103362-10-3) and 5-fluoro-2,4-dihydro-... (CAS 1221502-66-4), highlight the role of fluorine in modulating electronic properties. However, the target compound’s difluoro substitution may provide synergistic effects in enhancing binding affinity and resistance to oxidative metabolism .

Biological Activity

8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C8H4BrF2NO2C_8H_4BrF_2NO_2 and is characterized by a benzoxazine ring with bromine and fluorine substituents. The presence of these halogens significantly influences its biological activity and pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint, thereby preventing cancer cell division.

A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of human breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) .

Antimicrobial Properties

The benzoxazine derivatives exhibit notable antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, contributing to its anticancer and antimicrobial effects.
  • Gene Expression Regulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the effects of this compound in animal models:

  • Tumor Growth Inhibition : In a xenograft model using human tumor cells implanted in mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : Average size decreased from 150 mm³ to 50 mm³ after four weeks of treatment.
  • Safety Profile : Toxicological assessments indicated that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.

Q & A

Q. What protocols ensure reproducibility in synthesizing analogs with modified halogen substituents?

  • Methodological Answer :
  • Halogen exchange : Use Cu-catalyzed cross-coupling (e.g., Br→F via Ullmann reaction with KF/18-crown-6).
  • Quality control : Standardize NMR (¹H, ¹⁹F) and elemental analysis (±0.4% theoretical). Batch-to-batch consistency is verified via PCA of FTIR spectra .

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